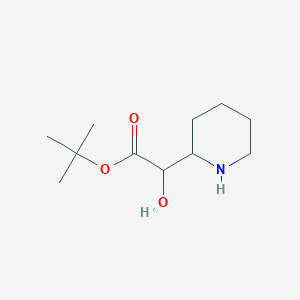

tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate

Description

tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate is a chiral ester derivative featuring a piperidine ring and a hydroxy group at the α-position of the acetate moiety. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol (calculated). This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, particularly for the development of kinase inhibitors and neuroactive agents.

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl 2-hydroxy-2-piperidin-2-ylacetate |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)9(13)8-6-4-5-7-12-8/h8-9,12-13H,4-7H2,1-3H3 |

InChI Key |

BBWPENHUNUJQKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1CCCCN1)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate

Starting Materials and General Approach

The synthesis commonly begins with (2S)-2-piperidinecarboxylic acid or its derivatives, which undergo a series of reactions including acyl cyanation, hydrolysis, esterification, and protection of the piperidine nitrogen to yield intermediates leading to this compound derivatives.

Detailed Synthetic Route

Acyl Cyanation and Esterification

- Step 1: (2S)-2-piperidinecarboxylic acid is reacted with thionyl chloride and a cyanation reagent in the presence of a phase-transfer catalyst to introduce a cyano group at the acyl position.

- Step 2: The cyano group is hydrolyzed to a corresponding acid derivative.

- Step 3: Esterification is performed using methanol or other alcohols under heating (70-75°C) for about 3 hours, monitored by thin-layer chromatography (TLC).

- Step 4: Protection of the piperidine amino group is achieved by adding di-tert-butyl dicarbonate (Boc anhydride) in methanol at room temperature for 2 hours, followed by the addition of N,N-diethyl-1,2-diamine to complete the reaction.

The product of this sequence is methyl [2-oxo-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)]acetate with a yield of approximately 55% and confirmed by mass spectrometry (m/z 272 (M+H)).

Addition of Nitromethane and Reduction

- The ester intermediate undergoes an addition reaction with nitromethane catalyzed under suitable conditions to form a nitro-substituted propionate derivative.

- Subsequent reduction of the nitro group and ester group is carried out using lithium tetrahydroaluminate in tetrahydrofuran (THF) at room temperature for 5-6 hours.

- The reaction is quenched with sodium hydroxide, and the product is extracted and purified, yielding [2-hydroxy-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)-3-amino]propanol with an 81.7% yield.

Cyclization to Hydroxyazetidinyl Piperidine

- The amino alcohol intermediate is subjected to cyclization via reaction with diethyl azodiformate and triphenylphosphine in THF.

- The reaction is initiated in an ice bath and then warmed to room temperature, stirring for 3-4 hours.

- After workup and recrystallization, the product (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine is obtained with an 84.4% yield.

Alternative Reduction Methods

Several alternative reducing agents and conditions have been reported for related compounds involving tert-butyl carbamate-protected piperidine derivatives, which can be adapted for the target compound:

These methods highlight the flexibility in choosing reducing conditions depending on the substrate and desired stereochemical outcome.

Reaction Conditions and Yields Summary

| Step/Reaction | Reagents and Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Product Description |

|---|---|---|---|---|---|---|

| Acyl cyanation | Thionyl chloride, cyanation reagent, catalyst | Not specified | Not specified | Not specified | - | Cyano acid intermediate |

| Esterification and Boc protection | Methanol, di-tert-butyl dicarbonate, N,N-diethyl-1,2-diamine | Methanol | 25°C (room temp) | 3-4 hours | 55 | Methyl [2-oxo-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)]acetate |

| Nitro addition and reduction | Nitromethane, lithium tetrahydroaluminate | THF | Room temperature | 5-6 hours | 81.7 | [2-hydroxy-2-((2S)-1-tert-butoxycarbonylpiperidin-2-yl)-3-amino]propanol |

| Cyclization | Diethyl azodiformate, triphenylphosphine | THF | 0°C to room temp | 3-4 hours | 84.4 | (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine |

Analytical and Characterization Data

- Mass spectrometry (Electron Ionization) confirms molecular ions at m/z 272 for the ester intermediate and m/z 275 for the amino alcohol intermediate.

- Purity and yield are typically assessed by HPLC and TLC during the process.

- Crystallization from appropriate solvent mixtures (e.g., ethyl acetate/n-hexane or n-hexane/methanol) is used for purification and isolation of solid products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride to yield alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Palladium on carbon, lithium aluminum hydride, or sodium borohydride.

Substitution: Various nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Chemistry: tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its piperidine ring is a valuable scaffold in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on various biological pathways. It serves as a model compound for understanding the interactions of piperidine-containing drugs with biological targets.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, due to the presence of the piperidine ring, which is a common feature in many neuroactive compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(piperidin-4-yl)acetate

- Molecular Formula: C₉H₁₇NO₂

- Molecular Weight : 171.24 g/mol

- Key Differences :

- The ethyl ester group (vs. tert-butyl) reduces steric hindrance, increasing susceptibility to hydrolysis.

- Piperidin-4-yl substitution (vs. piperidin-2-yl) alters spatial orientation, impacting receptor-binding interactions.

- Physicochemical Properties : Higher water solubility (Log P = 1.2) due to reduced hydrophobicity from the ethyl group .

tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate

- Molecular Formula: C₁₃H₁₇NO₄

- Molecular Weight : 263.28 g/mol

- Key Differences :

tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate

- Molecular Formula: C₁₅H₂₉NO₂

- Molecular Weight : 255.40 g/mol

- Key Differences :

(R)-tert-Butyl 2-hydroxy-2-((R)-3-oxo-4-(p-tolyl)morpholin-2-yl)acetate

- Molecular Formula: C₁₈H₂₄NO₅

- Molecular Weight : 334.39 g/mol

- Key Differences :

- Morpholine ring with a 3-oxo group enhances hydrogen-bond acceptor capacity.

- p-Tolyl substituent introduces aromaticity, enabling π-π stacking in drug-receptor interactions.

- Synthesized via Ullmann coupling (CuI/K₃PO₄), highlighting divergent reactivity compared to the target compound’s typical esterification routes .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Log P | Notable Applications |

|---|---|---|---|---|---|

| tert-Butyl 2-hydroxy-2-(piperidin-2-yl)acetate | C₁₁H₂₁NO₃ | 215.29 | Hydroxy, tert-butyl ester | 2.1 | Kinase inhibitors |

| Ethyl 2-(piperidin-4-yl)acetate | C₉H₁₇NO₂ | 171.24 | Ethyl ester, piperidin-4-yl | 1.2 | Peptide mimetics |

| tert-Butyl 2-methyl-2-(4-nitro)phenylacetate | C₁₃H₁₇NO₄ | 263.28 | Nitro, tert-butyl ester | 2.8 | Crystallography studies |

| tert-Butyl 2-butyl-2-methylpyrrolidine-1-acetate | C₁₅H₂₉NO₂ | 255.40 | Pyrrolidine, butyl/methyl | 3.8 | CNS-targeted drug delivery |

Key Research Findings

Synthetic Utility : The tert-butyl group in the target compound enhances stability during multi-step syntheses, as seen in its use for morpholine derivatives via copper-catalyzed coupling .

Hydrogen Bonding : The hydroxy group forms intramolecular H-bonds with the piperidine nitrogen, stabilizing conformations critical for bioactivity .

Toxicity Data: Limited ecotoxicological data exist for tert-butyl esters (e.g., tert-butyl 2-(6-methoxynaphthalen-2-yl)acetate), necessitating caution in industrial handling .

Biological Activity

Tert-butyl 2-hydroxy-2-(piperidin-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its tert-butyl group and a piperidine moiety attached to a hydroxy-acetate functional group. Its molecular formula is , and it has been studied for various biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The hydroxy group enhances its ability to form hydrogen bonds, which is crucial for binding to target proteins. The piperidine ring contributes to the lipophilicity and overall binding affinity of the compound.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and β-secretase, which are critical in neurodegenerative diseases like Alzheimer's.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µM |

| Escherichia coli | 50 µM |

| Mycobacterium tuberculosis | < 20 µM |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in vitro. In studies involving astrocyte cultures treated with amyloid-beta (Aβ), it exhibited a reduction in cell death by modulating inflammatory responses and oxidative stress levels .

Case Studies

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, this compound was administered to evaluate its effects on cognitive decline. Results showed significant improvements in memory retention compared to control groups, suggesting its potential as a therapeutic agent .

- High-throughput Screening : A screening of chemical libraries identified this compound as a promising candidate against Mycobacterium tuberculosis, with an MIC lower than many existing treatments . This positions it as a potential lead compound for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 2-hydroxy-2-(piperidin-2-yl)acetate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves coupling tert-butyl esters with piperidine derivatives. For example, tert-butyl acetate can react with piperidin-2-yl intermediates under controlled conditions using reagents like cesium carbonate or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Confirm stereochemistry and functional groups via H and C NMR, focusing on hydroxy (δ 1.5–2.5 ppm) and ester (δ 170–175 ppm) signals.

- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement). For example, weak hydrogen bonds between the hydroxy group and ester oxygen can stabilize the conformation .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer : Adhere to GHS guidelines:

- PPE : Wear nitrile gloves, eye protection, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors (H335 hazard).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., bond length variations) be resolved during structural refinement?

- Methodological Answer : Use SHELX software (e.g., SHELXL) to refine high-resolution data. Adjust parameters like thermal displacement factors and occupancy rates for disordered atoms. Cross-validate with density functional theory (DFT) calculations to reconcile experimental and theoretical bond lengths .

Q. How should researchers address contradictions in synthetic yield data across different methodologies?

- Methodological Answer : Perform comparative studies by replicating methods from literature (e.g., vs. ). Variables to test include:

- Catalyst Load : Vary cesium carbonate (5–10 mol%) or EDCI (1.2–2.0 equiv).

- Reaction Time : Monitor progress via TLC or HPLC at 12, 24, and 48 hours.

- Workup : Compare extraction efficiency (ethyl acetate vs. dichloromethane). Statistical analysis (ANOVA) can identify significant variables .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., piperidine derivatives in ):

- Enzyme Inhibition : Test against serine hydrolases or kinases using fluorogenic substrates.

- Receptor Binding : Screen for GPCR activity via radioligand displacement assays.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.